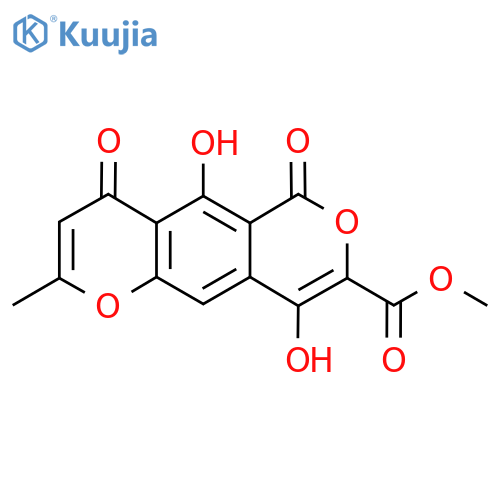Cas no 93752-78-4 (Lateropyrone)

Lateropyrone structure
商品名:Lateropyrone
CAS番号:93752-78-4
MF:C15H10O8
メガワット:318.235105037689
CID:999999
Lateropyrone 化学的及び物理的性質
名前と識別子
-
- avenacein Y
- LATEROPYRONE
- methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
- 4H,6H-Benzo(1,2-b:4,5-c')dipyran-8-carboxylic acid, 5-hydroxy-9-methoxy-2-methyl-4,6-dioxo-
- Lateropyrone
-
- インチ: 1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3
- InChIKey: JSQAILNRMPHAGO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C2C(=C3C(=O)OC(C(=O)OC)=C(C3=CC1=2)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 646
- トポロジー分子極性表面積: 119
Lateropyrone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-L1128-25 mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 25mg |
$588.00 | 2023-07-10 | |
| BioAustralis | BIA-L1128-5mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 5mg |
$190.00 | 2024-07-19 | |
| 1PlusChem | 1P01E6D6-5mg |
Lateropyrone |
93752-78-4 | ≥99% | 5mg |
$205.00 | 2024-04-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66786-25mg |
Lateropyrone |
93752-78-4 | 98% | 25mg |
¥6069.00 | 2023-09-08 | |
| TRC | L177583-5mg |
Lateropyrone |
93752-78-4 | 5mg |
$155.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66786-5mg |
Lateropyrone |
93752-78-4 | 98% | 5mg |
¥1396.00 | 2023-09-08 | |
| 1PlusChem | 1P01E6D6-25mg |
Lateropyrone |
93752-78-4 | ≥99% | 25mg |
$731.00 | 2024-04-20 | |
| BioAustralis | BIA-L1128-5 mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 5mg |
$168.00 | 2023-07-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L913141-5mg |
Lateropyrone (Avenacein Y) |
93752-78-4 | 98% | 5mg |
¥2,098.80 | 2022-01-13 | |
| TRC | L177583-10mg |
Lateropyrone |
93752-78-4 | 10mg |
$253.00 | 2023-05-18 |
Lateropyrone 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
93752-78-4 (Lateropyrone) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
